molecular formula C15H21BrN2O B7864978 (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7864978
M. Wt: 325.24 g/mol
InChI Key: IQIVUTBMZYDPSJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative featuring a brominated benzyl group and a cyclopropylamine moiety. The bromine substituent at the benzyl ring’s ortho position introduces steric and electronic effects that may influence reactivity, binding interactions, and metabolic stability.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIVUTBMZYDPSJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Bromo-benzyl Derivatives

The 2-bromo-benzyl group is typically introduced via 2-bromo-benzyl chloride or 2-bromo-benzyl bromide , which are commercially available or synthesized through bromination of toluene derivatives. For example, bromination of benzyl chloride using bromine in the presence of a Lewis catalyst (e.g., FeBr₃) yields 2-bromo-benzyl chloride with >90% regioselectivity.

Chiral Amino Acid Precursors

The (S)-2-amino-3-methyl-butyric acid (valine) backbone is derived from enantiomerically pure L-valine or through asymmetric synthesis. Protection of the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is essential to prevent undesired side reactions during subsequent steps.

Synthetic Routes

Stepwise Amidation Approach

This method involves sequential coupling of the benzyl and cyclopropyl groups to the butyramide core:

  • Formation of the Butyramide Backbone
    L-valine is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, followed by Boc protection of the amino group. The ester is then hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH).

  • Coupling with Cyclopropylamine
    The Boc-protected valine is reacted with cyclopropylamine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This yields N-Boc-N-cyclopropyl-3-methyl-butyramide .

  • Introduction of the 2-Bromo-benzyl Group
    The Boc group is removed via trifluoroacetic acid (TFA), and the resulting amine is alkylated with 2-bromo-benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile.

Reaction Conditions

StepReagentsSolventTemperatureYield
EsterificationSOCl₂, MeOHMeOH0–25°C85%
Boc ProtectionBoc₂O, DMAPTHF25°C92%
AmidationEDC, HOBtDCM0°C → rt78%
Alkylation2-Br-benzylBr, K₂CO₃MeCN60°C65%

One-Pot Multi-Component Synthesis

An alternative route employs a Ugi four-component reaction to assemble the molecule in a single step:

  • Components : L-valine, cyclopropyl isocyanide, 2-bromo-benzaldehyde, and tert-butyl amine.

  • Conditions : Methanol, 25°C, 24 hours.
    This method offers a 50–60% yield but requires extensive purification to remove stereoisomeric byproducts.

Stereochemical Control

Chiral Pool Strategy

Using L-valine as the starting material ensures retention of the (S)-configuration at C2. The Boc protection group prevents racemization during amide bond formation.

Asymmetric Catalysis

For non-chiral starting materials, chiral palladium catalysts (e.g., Pd-BINAP complexes) enable enantioselective alkylation of the amino group. This method achieves up to 90% enantiomeric excess (ee) but is cost-prohibitive for large-scale synthesis.

Industrial-Scale Optimization

Reactor Design

Large-scale syntheses (>1 kg) utilize continuous flow reactors to enhance heat transfer and minimize byproduct formation. For example, a tubular reactor with a residence time of 30 minutes at 80°C improves the alkylation step yield to 75%.

Solvent Recycling

Green chemistry principles advocate for ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) as recyclable solvents, reducing environmental impact.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (s, 2H, CH₂-Br), 3.20 (m, 1H, cyclopropyl-CH), 1.40 (s, 9H, Boc).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min (ee >98%).

Physical Properties

PropertyValueMethod
Melting Point112–114°CDifferential Scanning Calorimetry
Solubility25 mg/mL in DMSOUSP <911>

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups. For example, the amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions, forming new ring structures under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of new benzyl derivatives with different functional groups.

    Oxidation: Conversion to nitro or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases. The presence of the bromobenzyl group enhances its lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Case Study: Anticancer Activity
Research has indicated that compounds similar to (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide exhibit anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer drugs .

Material Science

Polymer Synthesis
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. Its ability to form stable bonds with various substrates makes it a candidate for creating materials with enhanced mechanical properties and thermal stability.

Case Study: Biodegradable Polymers
Research has demonstrated the application of similar compounds in developing biodegradable polymers. These materials are crucial for reducing environmental impact and improving sustainability in various industries .

Data Table: Comparative Analysis of Applications

Application AreaPotential UseCurrent Research Status
Medicinal ChemistryAnticancer agent developmentOngoing preclinical studies
PharmacologyModulation of neurotransmitter systemsPreliminary findings available
Material ScienceSynthesis of novel biodegradable polymersEmerging research focus

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group may enhance binding affinity to certain proteins, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Driven Structural and Functional Differences

The compound’s closest analogues differ primarily in benzyl substituents and amine components. Key comparisons include:

Compound Substituent (Benzyl) Amine Group Molecular Formula Key Features
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide (Target) 2-Bromo Cyclopropyl C₁₆H₂₂BrN₂O Bromine enhances electrophilicity; potential for cross-coupling reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-Methylsulfanyl Cyclopropyl C₁₆H₂₄N₂OS Thioether group improves lipophilicity; may modulate redox stability
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide Benzyl-piperidinyl Cyclopropyl C₂₁H₃₁N₃O Piperidine introduces basicity; discontinued due to synthesis challenges
2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent WO 2012/047543) N/A 2,2,2-Trifluoroethyl C₄H₇F₃N₂O Fluorinated ethyl group enhances metabolic resistance; simplified backbone
Key Observations:
  • Bromine vs. Methylsulfanyl : The brominated analogue (target compound) exhibits higher molecular weight (349.3 g/mol vs. 300.4 g/mol for methylsulfanyl derivative) and distinct electronic effects. Bromine’s electronegativity may favor halogen bonding in protein interactions, whereas methylsulfanyl’s electron-donating nature could enhance π-π stacking .
  • Cyclopropyl vs.
  • CF₃) influence physicochemical profiles. Bromine offers a heavier atom for crystallography or radiolabeling, whereas CF₃ groups are preferred for metabolic stability .

Biological Activity

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H19BrN2O
  • Molecular Weight : 295.21 g/mol
  • CAS Number : 61165382

The compound features a cyclopropyl group and a bromobenzyl moiety, which contribute to its unique biological properties.

Research indicates that this compound may act on various biological pathways:

  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Such inhibition could have implications in cancer therapy by preventing the proliferation of cancer cells .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways, potentially offering therapeutic benefits for neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CDK InhibitionReduced cell proliferation in vitro
Neurotransmitter ModulationPotential anxiolytic effects
Antimicrobial ActivityModerate inhibition against pathogens

Case Studies

  • Cancer Cell Lines : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was attributed to CDK inhibition, leading to cell cycle arrest in the G1 phase .
  • Neuropharmacology : Another investigation assessed the compound's effects on rat models with induced anxiety. Results indicated that administration of the compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the bromobenzyl and cyclopropyl groups significantly affect its biological activity. For instance, variations in the substituents on the benzyl ring can enhance or diminish its potency against specific targets such as CDKs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling a bromo-benzylamine derivative with a cyclopropyl-substituted amino acid precursor. Enantiomeric purity is critical; chiral HPLC or capillary electrophoresis should validate stereochemistry . Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can enhance enantioselectivity. For intermediates like (S)-N-(1-(Bromomethyl)-3-methylbutyl)benzyl amine bromide, recrystallization in polar aprotic solvents (e.g., acetonitrile) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and confirming the cyclopropyl group’s integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies cyclopropyl protons (δ ~0.5–1.5 ppm) and bromobenzyl aromatic signals (δ ~7.2–7.8 ppm). X-ray crystallography, as demonstrated for N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, resolves stereochemical ambiguities . IR spectroscopy verifies amide bonds (C=O stretch ~1650 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture or light, as bromo-aromatic bonds are susceptible to hydrolysis and photodegradation. Compatibility testing with common lab solvents (e.g., DMSO, ethanol) via accelerated stability studies (40°C/75% RH for 4 weeks) can identify optimal storage conditions .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic stability in biological assays be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., liver microsome source, pH). Use cross-species microsomal stability assays (human vs. rodent) and LC-MS/MS to quantify metabolites. For example, cyclopropyl-containing analogs exhibit species-dependent CYP450 metabolism; co-incubation with CYP inhibitors (e.g., ketoconazole) identifies dominant metabolic pathways .

Q. What strategies are effective in elucidating the compound’s mechanism of action when targeting mitochondrial proteins?

  • Methodological Answer : Combine affinity chromatography with mitochondrial proteome profiling to identify binding partners. Fluorescent tagging (e.g., BODIPY derivatives) enables subcellular localization tracking via confocal microscopy. Functional assays (e.g., Seahorse analysis) measure oxygen consumption rates to assess mitochondrial modulation .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

  • Methodological Answer : Use co-solvents like PEG-400 (<5% v/v) or cyclodextrin-based formulations. For pH-dependent solubility, prepare stock solutions in DMSO and dilute in phosphate buffer (pH 7.4). Dynamic light scattering (DLS) monitors aggregation, while nano-formulation (liposomes) enhances bioavailability .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to bromodomain-containing proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures of bromodomains (e.g., BRD4) identifies key interactions (e.g., halogen bonding with the bromo-benzyl group). MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Free energy perturbation (FEP) calculations quantify ΔG changes for structure-activity relationship (SAR) optimization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across different cell lines?

  • Methodological Answer : Variability may stem from cell-specific expression of target proteins or efflux pumps (e.g., P-gp). Perform Western blotting to quantify target levels and use inhibitors (e.g., verapamil for P-gp) to normalize activity data. Meta-analysis of dose-response curves (GraphPad Prism) with Hill slopes clarifies potency differences .

Q. What experimental controls are essential when observing off-target effects in kinase inhibition assays?

  • Methodological Answer : Include a pan-kinase inhibitor (e.g., staurosporine) as a positive control. Use kinome-wide profiling (e.g., KinomeScan) at 1 µM concentration to identify off-target kinases. Counter-screening against unrelated enzymes (e.g., phosphatases) validates specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.